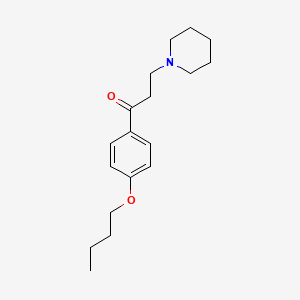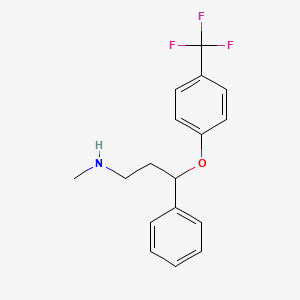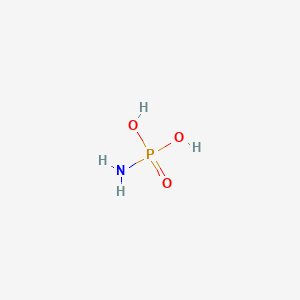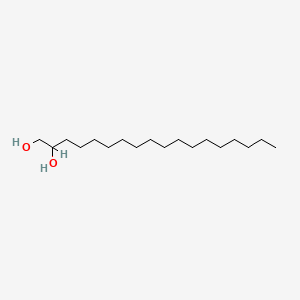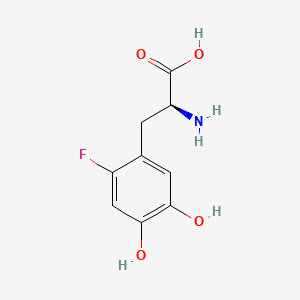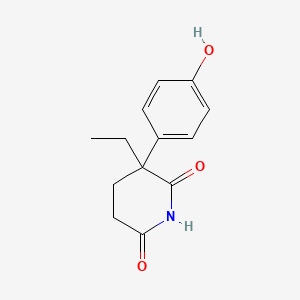
VJ3BDH5RZH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound VJ3BDH5RZH P-Hydroxyglutethimide , is a derivative of glutethimide. Glutethimide is a GABA agonist that was introduced in 1954 as a safer alternative to barbiturates for treating insomnia. it was later found to have similar addictive properties and severe withdrawal symptoms, leading to its discontinuation in the United States in 1993 .
Métodos De Preparación
The preparation of P-Hydroxyglutethimide involves several synthetic routes. One common method includes the reaction of glutethimide with hydroxylating agents under controlled conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on the reaction conditions and reagents used in these synthetic routes are often proprietary and vary depending on the manufacturer .
Análisis De Reacciones Químicas
P-Hydroxyglutethimide: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Aplicaciones Científicas De Investigación
P-Hydroxyglutethimide: has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is used in studies related to GABAergic systems and their role in various physiological processes.
Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of insomnia and other sleep disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mecanismo De Acción
The mechanism of action of P-Hydroxyglutethimide involves its interaction with the GABAergic system. It acts as a GABA agonist, enhancing the inhibitory effects of GABA in the central nervous system. This leads to sedative and hypnotic effects, making it useful in the treatment of insomnia. The molecular targets and pathways involved include GABA receptors and associated signaling pathways .
Comparación Con Compuestos Similares
P-Hydroxyglutethimide: can be compared with other similar compounds such as:
Glutethimide: The parent compound, which has similar sedative and hypnotic effects but with higher addictive potential.
Barbiturates: Another class of sedative-hypnotic drugs with a higher risk of addiction and severe withdrawal symptoms.
Benzodiazepines: A newer class of sedative-hypnotic drugs with a better safety profile compared to barbiturates and glutethimide .
P-Hydroxyglutethimide: is unique due to its specific interaction with the GABAergic system and its potential therapeutic applications with a relatively lower risk of addiction compared to its parent compound and barbiturates.
Propiedades
Número CAS |
50275-56-4 |
|---|---|
Fórmula molecular |
C13H15NO3 |
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
3-ethyl-3-(4-hydroxyphenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H15NO3/c1-2-13(8-7-11(16)14-12(13)17)9-3-5-10(15)6-4-9/h3-6,15H,2,7-8H2,1H3,(H,14,16,17) |
Clave InChI |
LJYPZSQFNJDVIO-UHFFFAOYSA-N |
SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)O |
SMILES canónico |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)O |
Sinónimos |
2-ethyl-2-(4-hydroxyphenyl)glutarimide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


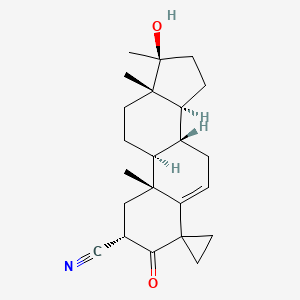
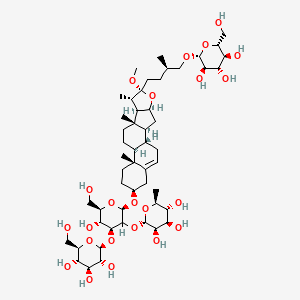
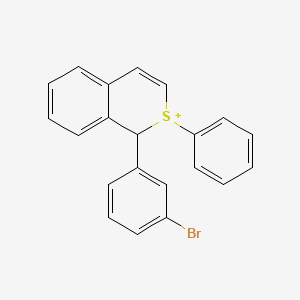
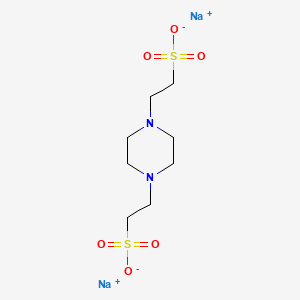

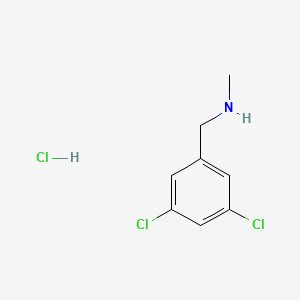
![2,8-Dimethyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1211870.png)
